![molecular formula C15H11F2NO3 B5671160 4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE](/img/structure/B5671160.png)
4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE
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Overview
Description
4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE is a chemical compound with the molecular formula C15H11F2NO3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE typically involves the reaction of 2,4-difluoroaniline with phenyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced techniques such as Suzuki–Miyaura coupling. This method is preferred due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction may produce simpler aniline derivatives .
Scientific Research Applications
4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL ACETATE.
4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL-N,N-DIMETHYLSULFAMATE: A related compound with similar structural features and applications
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
[4-[(2,4-difluorophenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-9(19)21-12-5-2-10(3-6-12)15(20)18-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOSPJKOQXSRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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